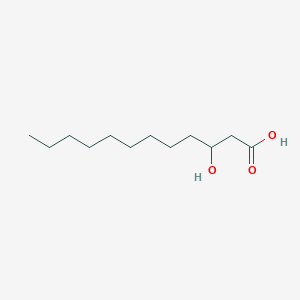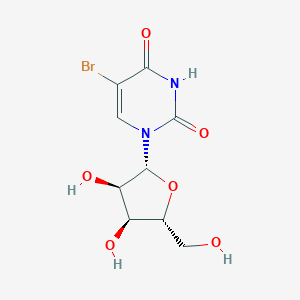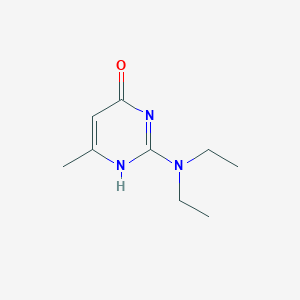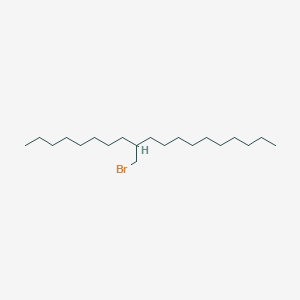
3-Hydroxydodecanoic acid
Overview
Description
3-Hydroxydodecanoic acid is a medium-chain fatty acid associated with fatty acid metabolic disorders . It is found as a monomer in the construction of polyhydroxyalkanoates . It is used to study the roles of β-hydroxy fatty acids in chronic inflammation and insulin resistance and the biosynthesis of diffusible signal factors involved in quorum sensing .
Synthesis Analysis
The production of 3-hydroxy fatty acids, including 3-hydroxydodecanoic acid, is associated with the incomplete β-oxidation of fatty acids in rat liver mitochondria . The accumulation of 3-hydroxyacyl intermediates was relatively constant at a concentration of 3-5 nmol/mg of mitochondrial protein . The extent of the incomplete oxidation was the same in Percoll gradient-purified mitochondria .
Molecular Structure Analysis
The molecular formula of 3-Hydroxydodecanoic acid is C12H24O3 . Its average mass is 216.317 Da and its monoisotopic mass is 216.172546 Da .
Chemical Reactions Analysis
The selective deoxygenation of bio-derivable 3-hydroxydecanoic acid to either linear alkanes or secondary alcohols in aqueous phase and H2-atmosphere over supported metal catalysts has been studied . Among the screened catalysts, Ru-based systems were identified to be most active .
Physical And Chemical Properties Analysis
3-Hydroxydodecanoic acid has a density of 0.987 g/cm3 . Its boiling point is 348ºC at 760 mmHg . The flash point is 178.4ºC .
Scientific Research Applications
Microbial Production
3-Hydroxydodecanoic acid can be produced by certain types of bacteria. For instance, a study demonstrated that a mutant strain of Pseudomonas putida was able to produce 3-Hydroxydodecanoic acid . This process involved the use of a novel pathway constructed by expressing the tesB gene encoding thioesterase II .
Production of Chiral 3-Hydroxyacyl Acids
3-Hydroxydodecanoic acid is part of a group of compounds known as 3-hydroxyacyl acids (3HA). These chiral molecules have many potential applications, including as starting materials for the synthesis of antibiotics, vitamins, aromatics, and pheromones .
Production of Medium-Chain-Length Polyhydroxyalkanoate Monomers
Medium-chain-length (mcl) polyhydroxyalkanoate monomers, which include 3-Hydroxydodecanoic acid, have potential pharmaceutical values . Therefore, the development of a technology for the production of mcl-3HA has become increasingly attractive .
Enzymatic Synthesis
The enzymatic synthesis of ω-Hydroxydodecanoic acid from vegetable oils is one of the important green pathways for their chemical-based synthesis . A study demonstrated that a novel monooxygenase CYP153AL.m from Limnobacter sp. 105 MED was used for whole-cell biotransformations .
Production of ω-Hydroxylated Fatty Acids
ω-Hydroxylated fatty acids, obtained from medium- and long-chain length fatty acids, are versatile building blocks used as precursors for bioplastics and high-end polymers in the chemical industry .
Use in Cosmetics Industry
Oxygenated fatty acids, including 3-Hydroxydodecanoic acid, can be used in the cosmetics industry to produce perfumes .
Safety and Hazards
3-Hydroxydodecanoic acid is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
Future Directions
The future directions of 3-Hydroxydodecanoic acid research could involve further investigation into its roles in chronic inflammation and insulin resistance, as well as its potential applications in the biosynthesis of diffusible signal factors involved in quorum sensing . Additionally, more research could be done on its deoxygenation to linear alkanes or secondary alcohols .
Mechanism of Action
Target of Action
The primary target of 3-Hydroxydodecanoic acid is Peroxisomal acyl-coenzyme A oxidase 1 . This enzyme plays a crucial role in the metabolism of fatty acids, specifically in the beta-oxidation pathway where it catalyzes the first step of the process .
Mode of Action
It is known to be involved in the biosynthesis of diffusible signal factors involved in quorum sensing . Quorum sensing is a system of stimulus and response correlated to population density, which many bacteria use for coordination of gene expression according to the density of their local population .
Biochemical Pathways
3-Hydroxydodecanoic acid is involved in the Fatty Acid Biosynthesis Metabolic Pathway . It is also a monomer in the construction of polyhydroxyalkanoates , a type of polyesters produced in nature by numerous microorganisms . In addition, it has been found to be associated with fatty acid metabolic disorders .
Pharmacokinetics
It is known that the compound is a small molecule, which typically allows for good bioavailability .
Result of Action
It has been used to study the roles of β-hydroxy fatty acids in chronic inflammation and insulin resistance . It is also known to be a microbial metabolite .
Action Environment
The action of 3-Hydroxydodecanoic acid can be influenced by environmental factors. For instance, in a study involving the microbial production of 3-Hydroxydodecanoic acid, the yield was significantly influenced by the presence of a Brønsted acidic additive . Additionally, the compound’s action can be influenced by the presence of other compounds in the environment, such as other fatty acids .
properties
IUPAC Name |
3-hydroxydodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCMKTPAZLSKTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862773 | |
| Record name | 3-Hydroxydodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxydodecanoic acid | |
CAS RN |
1883-13-2 | |
| Record name | (±)-3-Hydroxydodecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1883-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxydodecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001883132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxydodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1883-13-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Sodium;(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B41418.png)
![(3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde](/img/structure/B41419.png)





